molecular formula C12H9Br2NO2 B8688830 2-Bromo-1-(3-(4-bromophenyl)-5-methylisoxazol-4-yl)ethanone CAS No. 936479-38-8

2-Bromo-1-(3-(4-bromophenyl)-5-methylisoxazol-4-yl)ethanone

Cat. No.: B8688830
CAS No.: 936479-38-8
M. Wt: 359.01 g/mol
InChI Key: VZOVSEUZTNLQFY-UHFFFAOYSA-N
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Description

2-Bromo-1-(3-(4-bromophenyl)-5-methylisoxazol-4-yl)ethanone is a useful research compound. Its molecular formula is C12H9Br2NO2 and its molecular weight is 359.01 g/mol. The purity is usually 95%.
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Properties

CAS No.

936479-38-8

Molecular Formula

C12H9Br2NO2

Molecular Weight

359.01 g/mol

IUPAC Name

2-bromo-1-[3-(4-bromophenyl)-5-methyl-1,2-oxazol-4-yl]ethanone

InChI

InChI=1S/C12H9Br2NO2/c1-7-11(10(16)6-13)12(15-17-7)8-2-4-9(14)5-3-8/h2-5H,6H2,1H3

InChI Key

VZOVSEUZTNLQFY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC=C(C=C2)Br)C(=O)CBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1-[3-(4-bromo-phenyl)-5-methyl-isoxazol-4-yl]-ethanone (2.49 g, 8.89 mmol) in carbontetrachloride (5.8 mL) and AcOH (0.3 mL) at 48° C. was added a solution of bromine (0.48 mL, 8.89 mmol) in carbontetrachloride (4.7 mL) over 10 min keeping the temperature below 50° C. After addition the reaction mixture was allowed to cool down to room temperature and poured into ice-water (20 mL). The layers were separated and the aqueous layer extracted with dichloromethane. The combined organic layers were then washed with water and brine, dried over Na2SO4 and evaporated. Purification by chromatography (SiO2, heptane:ethyl acetate:=8:2) afforded the title compound (1.49 g, 47%) as a light yellow oil. MS m/e: 355.9/358.1/360.0 [M+H]+.
Quantity
2.49 g
Type
reactant
Reaction Step One
Quantity
0.48 mL
Type
reactant
Reaction Step One
Quantity
5.8 mL
Type
solvent
Reaction Step One
Name
Quantity
0.3 mL
Type
solvent
Reaction Step One
Quantity
4.7 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
20 mL
Type
reactant
Reaction Step Two
Yield
47%

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